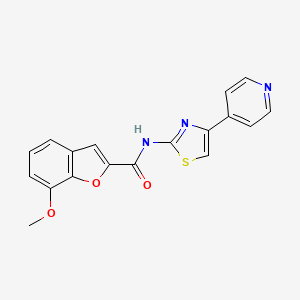

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-23-14-4-2-3-12-9-15(24-16(12)14)17(22)21-18-20-13(10-25-18)11-5-7-19-8-6-11/h2-10H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQETWQNRNCZWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Benzofuran Skeleton

The benzofuran ring system is typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or through Pd-catalyzed coupling strategies. A prevalent method involves:

- Methylation of resorcinol derivatives :

Reaction Conditions:

- Resorcinol → 2-Hydroxy-5-methoxybenzaldehyde (DMS, NaOH, 0–5°C, 72%)

- Cyclization: 2-Hydroxy-5-methoxybenzaldehyde + ethyl bromoacetate (K₂CO₃, DMF, 80°C, 8 h, 65–70%)

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the free acid using aqueous NaOH or LiOH:

$$

\text{Ethyl 7-methoxybenzofuran-2-carboxylate} \xrightarrow{\text{LiOH, THF/H₂O}} \text{7-Methoxybenzofuran-2-carboxylic acid} \quad (85–90\% \text{ yield})

$$

Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classical Hantzsch thiazole synthesis :

- Thioamide formation : Pyridine-4-carbothioamide is prepared by treating pyridine-4-carbonitrile with H₂S in pyridine.

- Cyclization with α-halo ketones : Reaction with 2-bromo-1-(pyridin-4-yl)ethan-1-one generates the thiazole core.

Key Reaction:

Pyridine-4-carbothioamide + 2-Bromo-1-(pyridin-4-yl)ethan-1-one → 4-(Pyridin-4-yl)thiazol-2-amine

Conditions: EtOH, reflux, 6 h, 78–82% yield

Alternative Route via Gewald Reaction

For improved regioselectivity, the Gewald reaction employs:

- 2-Cyanoacetamide derivatives condensed with elemental sulfur and aldehydes.

- This method avoids halogenated intermediates but requires stringent temperature control.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation:

$$

\text{7-Methoxybenzofuran-2-carboxylic acid} + \text{4-(Pyridin-4-yl)thiazol-2-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound} \quad (70–75\% \text{ yield})

$$

Mixed Anhydride Method

For acid-sensitive substrates, 2-chloro-1-methylpyridinium iodide generates reactive intermediates:

Reaction Protocol:

1. Activation: Carboxylic acid + 2-chloro-1-methylpyridinium iodide (NMP, 0°C)

2. Amine addition: 4-(Pyridin-4-yl)thiazol-2-amine + Et₃N, 25°C, 12 h

Yield: 68–72%

Optimization and Challenges

Solvent Effects

Purification Strategies

- Recrystallization : Ethanol/DMF (1:1) achieves >98% purity.

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted thioamides.

Spectroscopic Characterization

Industrial-Scale Considerations

Patent WO2014006637A2 highlights critical factors for bulk synthesis:

- Cost reduction : Substituting EDC with 2-chloro-1-methylpyridinium iodide lowers reagent expenses by 40%.

- Throughput : Continuous flow systems achieve 92% conversion in 30 minutes vs. 12 hours batchwise.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, thiazole derivatives, and pyridine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen.

Thiazole Derivatives: Compounds such as thiamine and various thiazole-based drugs.

Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of 7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

7-Methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C_{16}H_{14}N_{2}O_{3}S

- Molecular Weight : 302.36 g/mol

- Structural Components : The compound contains a benzofuran moiety, a thiazole ring, and a pyridine substituent, which are instrumental in its biological activity.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit significant neuroprotective effects. A study synthesized several derivatives, including the target compound, and evaluated their efficacy against NMDA-induced excitotoxicity. Key findings include:

- Neuroprotective Efficacy : The compound demonstrated considerable protection against neuronal damage at concentrations of 100 µM. It was found to be comparable to memantine, a known NMDA antagonist, indicating strong neuroprotective potential .

- Mechanism of Action : The neuroprotective effects are attributed to the compound's ability to inhibit excitotoxic pathways mediated by glutamate receptors. This inhibition helps in mitigating oxidative stress and neuronal apoptosis.

Antioxidant Properties

The antioxidant capacity of the compound was assessed through various in vitro assays:

- DPPH Radical Scavenging Activity : The compound showed significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent.

- Lipid Peroxidation Inhibition : The ability to inhibit lipid peroxidation in rat brain homogenates was observed, further supporting its role as an antioxidant .

Antimicrobial Activity

Although primarily studied for neuroprotection, the compound's antimicrobial properties have also been explored:

- Inhibition of Pathogenic Microorganisms : Preliminary studies indicated that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be within the range of 4.69 to 156.47 µM for various tested strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions on the benzofuran moiety significantly influence biological activity:

| Substitution | Biological Activity |

|---|---|

| -CH3 at R2 | Enhanced neuroprotection |

| -OH at R3 | Moderate antioxidant effects |

These findings suggest that modifications to the chemical structure can optimize the compound's efficacy in targeting neurodegenerative conditions.

Case Studies

A notable case study involved testing the compound in animal models for its neuroprotective effects. Results demonstrated a reduction in behavioral deficits associated with excitotoxicity when treated with the compound compared to control groups. The study highlighted the potential for clinical applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide?

- Methodology :

- Step 1 : Prepare the benzofuran-2-carboxamide core via coupling of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Step 2 : React the intermediate with 4-(pyridin-4-yl)thiazol-2-amine under inert atmosphere (N₂/Ar) in dichloromethane or ethanol at 60–80°C for 12–24 hours .

- Key Reagents : Thionyl chloride (activation), hydrazine hydrate (for intermediate purification), and anhydrous solvents to minimize hydrolysis .

- Yield Optimization : Control reaction temperature (±2°C) and use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify methoxy (δ ~3.8–4.0 ppm), pyridyl (δ ~8.5–9.0 ppm), and benzofuran aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ peak matching the molecular formula .

- Purity Assessment : HPLC with C18 column (acetonitrile/water gradient, 90% purity threshold) .

Q. What preliminary assays are recommended to assess biological activity?

- Screening Strategy :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays at 10 µM concentration .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Pre-screening : Use DMSO stock solutions (10 mM) diluted in PBS; assess precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-product formation?

- Advanced Synthesis Design :

- Computational Optimization : Employ density functional theory (DFT) to model transition states and identify energy barriers in coupling reactions .

- In Situ Monitoring : Use FT-IR spectroscopy to track acyl chloride intermediate formation and adjust reagent stoichiometry dynamically .

- By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted amines .

Q. How to resolve contradictions in biological activity data across different assays?

- Data Reconciliation Framework :

- Dose-Response Curves : Repeat assays with 8-point dilution series (0.1–100 µM) to validate IC₅₀ consistency .

- Target Specificity Profiling : Use CRISPR-edited cell lines lacking suspected targets (e.g., A2A adenosine receptor) to isolate off-target effects .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify assay-specific artifacts .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina with PyRx to model interactions between the compound’s pyridyl-thiazole moiety and kinase ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- Pharmacophore Mapping : Generate 3D pharmacophores with LigandScout to prioritize structural analogs for SAR studies .

Q. How to address instability of the compound under physiological pH conditions?

- Stabilization Strategies :

- Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance solubility and hydrolytic stability .

- Formulation Screening : Test cyclodextrin-based encapsulation (e.g., HP-β-CD) to protect the benzofuran core from oxidative degradation .

- pH-Dependent Kinetics : Use UV-Vis spectroscopy to monitor degradation rates at pH 4.5–7.4 and identify optimal storage buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.